(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
This compound appears to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are widely used in a variety of applications from plastics to pharmaceuticals.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, esters are typically synthesized via a condensation reaction between an acid (or acid chloride/acid anhydride) and an alcohol in the presence of a catalyst.Molecular Structure Analysis
The compound contains a benzodioxole group, which is a type of aromatic ether, and a benzofuran group, which is a type of aromatic heterocycle. These groups are likely to contribute to the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions involving this compound, esters are known to undergo a variety of reactions including hydrolysis, reduction, and the Claisen condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of any chiral centers.Scientific Research Applications
Synthesis and Molecular Structure
- The compound is involved in research related to new synthetic pathways and structural analyses. For example, a study demonstrates the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, highlighting the compound's relevance in creating structurally diverse molecules (Gabriele et al., 2006).
- Another study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provides insights into the molecular configuration and interactions of complex organic compounds, underscoring the importance of precise structural determination in drug design and material science (Li et al., 2015).
Chemical Reactions and Mechanisms
- Research on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines reveals insights into the chemical behavior and transformation of carbonyl compounds, contributing to our understanding of reaction mechanisms and the synthesis of new compounds (Iwanami et al., 1964).
Material Development and Sensing Applications
- Studies on Zn(II)-based metal-organic frameworks derived from dicarboxylate ligand and N-donor ligands highlight the compound's role in developing materials with potential applications in sensing, showcasing how such frameworks can be used for the selective detection of substances like picric acid (Wang et al., 2019).
Photocatalytic Transformations
- The involvement of the compound in studies related to photocatalytic transformations on zinc oxide emphasizes its application in environmental remediation and the development of photocatalytic materials, furthering our understanding of the reactive species involved in such processes (Richard & Boule, 1995).
Safety And Hazards
As with any chemical, the safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemicals in a safe manner, using appropriate personal protective equipment and following all relevant regulations.
Future Directions
The future directions for this compound would depend on its current applications. Potential areas of interest could include the development of new synthetic methods, exploration of new reactions, or investigation of new applications in fields like medicine or materials science.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and specific analysis, more information would be needed. If you have more details or if the compound is known by a different name, feel free to provide that information.
properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-14(24-9-18(21)23-2)6-4-13-19(22)17(27-20(11)13)8-12-3-5-15-16(7-12)26-10-25-15/h3-8H,9-10H2,1-2H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADBSNWHDGQBW-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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